6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS number and structure
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS number and structure
An In-Depth Technical Guide to 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine: A Keystone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core attributes, synthesis, reactivity, and its role as a versatile scaffold in the generation of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to mimic purine bioisosteres, enabling interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of various functional groups on this core structure is a key strategy in modern drug discovery for developing potent and selective inhibitors for enzymes such as kinases and phosphodiesterases.[1][3]
Within this important class of compounds, 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine stands out as a particularly valuable synthetic intermediate. Its unique trifunctional substitution pattern offers medicinal chemists a powerful tool for building molecular diversity through sequential and site-selective cross-coupling reactions.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in research and development.
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Compound Name: 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine
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Molecular Formula: C₇H₅BrIN₃S[5]
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Molecular Weight: 370.01 g/mol [7]
The key physicochemical characteristics are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 936360-80-4 | [4][5] |
| Molecular Formula | C₇H₅BrIN₃S | [5][6] |
| Molecular Weight | 370.01 g/mol | [7] |
| Appearance | (Typically a solid, color may vary) | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF | General Knowledge |
Chemical Structure
The structural arrangement of 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is crucial for its reactivity. The fused imidazole and pyrazine rings create a unique electronic landscape, and the three distinct substituents provide handles for further chemical modification.[7]
Caption: Chemical structure of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine.
Synthesis and Reactivity: A Platform for Chemical Diversification
The synthesis of this key intermediate typically involves a multi-step sequence starting from simpler pyrazine precursors. A plausible synthetic strategy involves the initial formation of a 6-bromo-8-(methylthio)imidazo[1,2-a]pyrazine core, followed by regioselective iodination at the C3 position.
Hypothetical Synthetic Protocol
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Step 1: Synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. This is often achieved via the condensation of a 2-amino-3-chloro-5-bromopyrazine with a suitable reagent to introduce the methylthio group, followed by cyclization.
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Step 2: Regioselective Iodination. The imidazo[1,2-a]pyrazine core is electron-rich, particularly at the C3 position. Treatment of the intermediate from Step 1 with an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, leads to the desired 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. The choice of NIS is critical as it provides a mild and effective source of I⁺, minimizing side reactions.
Reactivity and Strategic Application in Synthesis
The true value of this compound lies in the differential reactivity of its three functional groups, which allows for programmed, sequential chemical modifications.
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C3-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents at this position.
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C6-Bromo Group: The carbon-bromine bond is less reactive than the C-I bond under typical palladium-catalyzed conditions. This differential reactivity is the cornerstone of its utility. After a coupling reaction has been performed at the C3 position, the C6-bromo group can be targeted for a second, distinct cross-coupling reaction by modifying the reaction conditions (e.g., using a different catalyst/ligand system or higher temperatures).
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C8-Methylthio Group: The methylthio (-SCH₃) group is relatively stable to palladium catalysis but can be oxidized to sulfoxide or sulfone moieties. This oxidation can modulate the electronic properties and water solubility of the final compound, which is a crucial aspect of drug design.
This tiered reactivity enables the construction of complex molecular architectures from a single, versatile starting material.
Caption: Synthetic utility workflow for sequential functionalization.
Applications in Drug Discovery: Targeting Disease Pathways
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of therapies for a range of diseases. Its derivatives have been investigated as potent inhibitors of various enzymes and receptors.
Case Study: Development of ENPP1 Inhibitors for Cancer Immunotherapy
A recent breakthrough highlights the power of the imidazo[1,2-a]pyrazine scaffold in oncology. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cancer cells.[8] By inhibiting ENPP1, the STING pathway can be activated, leading to an enhanced anti-tumor immune response.
In a 2024 study published in the Journal of Medicinal Chemistry, scientists described the discovery of highly potent and selective ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine core.[9] Through systematic structural optimization, they developed a lead compound that demonstrated substantial inhibitory activity against ENPP1 with nanomolar potency (IC₅₀ = 5.70 nM).[8][9] This compound was also shown to increase the expression of downstream target genes of the STING pathway, such as IFNB1 and CXCL10.[8][9]
Furthermore, in preclinical animal models, their lead compound not only showed favorable pharmacokinetic properties but also significantly enhanced the anti-tumor efficacy of an anti-PD-1 antibody, a standard immunotherapy treatment.[8][9] This work underscores the immense potential of this scaffold in developing next-generation cancer immunotherapies.
Other Therapeutic Areas
Beyond oncology, imidazo[1,2-a]pyrazine derivatives have been explored for a variety of other therapeutic applications, including:
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Antiviral Agents: Inhibition of viral replication, including for the influenza A virus.[3]
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Antibacterial Agents: Acting against drug-resistant bacterial strains.[1]
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Cardiovascular and CNS Disorders: Derivatives have been synthesized with uterine-relaxing and cardiac-stimulating properties.[10]
Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, a standard protocol for a selective Suzuki-Miyaura cross-coupling at the C3-iodo position is provided below.
Objective: To synthesize 6-bromo-3-(4-methoxyphenyl)-8-(methylthio)imidazo[1,2-a]pyrazine.
Materials:
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6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Potassium carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane and Water (4:1 mixture)
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, 4-methoxyphenylboronic acid, and potassium carbonate.
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Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
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Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure desired product.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is more than just a chemical compound; it is a strategic tool that empowers innovation in medicinal chemistry. Its well-defined structure, coupled with the tiered reactivity of its functional groups, provides a robust and flexible platform for the synthesis of diverse compound libraries. As demonstrated by its role in the development of novel ENPP1 inhibitors, this scaffold is pivotal in the ongoing quest for new and effective therapies against challenging diseases. For researchers in drug discovery, a thorough understanding and proficient use of this building block can significantly accelerate the journey from a chemical concept to a potential clinical candidate.
References
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- ACS Publications. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry.
- ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry.
- Vulcanchem. 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine.
- TSI Journals.
- CymitQuimica. Imidazo[1,2-a]pyrazine, 6-bromo-3-iodo-8-(methylthio) (Spanish).
- PubMed.
- Benchchem. 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine.
- PubMed Central.
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